molecular formula C9H8N2S B13029756 Benzo[b]thiophene-4-carboximidamide

Benzo[b]thiophene-4-carboximidamide

Cat. No.: B13029756
M. Wt: 176.24 g/mol
InChI Key: KHTPPKDSZUYBNT-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-carboximidamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It is built around the benzo[b]thiophene scaffold, a privileged structure in drug discovery known to be a key pharmacophore in numerous bioactive molecules . This scaffold is recognized for its planar, aromatic, and electron-rich nature, which allows it to interact effectively with various biological targets . Researchers value this core structure for its wide spectrum of potential biological activities, which include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects . The carboximidamide functional group attached to the 4-position of the heterocyclic ring is a critical feature that can enhance binding affinity to enzymes and receptors, making it a valuable functional group in the design of enzyme inhibitors and receptor modulators. While specific bioactivity data for this exact analog is limited in the public domain, closely related structural analogs, such as benzo[b]thiophene-2-carboxamidine, have been identified as inhibitors of serine proteases . Furthermore, iodinated derivatives (e.g., 4-Iodobenzo[B]Thiophene-2-Carboxamidine) have been studied for their inhibitory action on targets like prothrombin and urokinase-type plasminogen activator, highlighting the potential of this chemotype in probing serine protease mechanisms . The benzo[b]thiophene nucleus is a common building block for developing novel therapeutic agents, and its derivatives continue to be a rapidly developing and active domain of research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or for in vitro evaluation against a panel of biological targets.

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

1-benzothiophene-4-carboximidamide

InChI

InChI=1S/C9H8N2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H3,10,11)

InChI Key

KHTPPKDSZUYBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-4-carboximidamide typically involves the reaction of benzo[b]thiophene with suitable reagents to introduce the carboximidamide group. One common method involves the use of aryne intermediates, which react with alkynyl sulfides to form benzo[b]thiophenes . Another approach includes the condensation of thiophene derivatives with appropriate amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of benzothiophene derivatives .

Mechanism of Action

The mechanism of action of benzo[b]thiophene-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cholinesterases, which are involved in neurotransmission . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b]thiophene-5,6-dicarboximides

Benzo[b]thiophene-5,6-dicarboximides (e.g., compounds 6a–i and 9–10 in ) are closely related analogs. Key differences and similarities include:

Property Benzo[b]thiophene-4-carboximidamide Benzo[b]thiophene-5,6-dicarboximides
Synthetic Accessibility Limited methods reported Efficient synthesis via phosphine-assisted annulation of arene-1,2-dicarbaldehydes with N-substituted maleimides
Optical Properties Not explicitly reported Dual emission in acetonitrile (e.g., 6g : λabs = 350 nm, λem = 450/550 nm) due to sulfur’s heavy-atom effect
Quantum Yield Unknown Up to 27% in aryl-substituted derivatives (e.g., 20a–c ) after cyano/aryl functionalization
Substituent Effects Limited data Aryl groups induce red-shifted absorption/emission (e.g., 20a : λem = 590 nm)

Key Insight : The 5,6-dicarboximide derivatives benefit from established synthetic routes and tunable photophysics, whereas the 4-carboximidamide isomer lacks comparable data, suggesting a need for further research.

Benzenecarboximidamide Derivatives

Non-thiophene analogs, such as 4-(4-methoxyphenoxy)benzene-1-carboximidamide (), highlight the role of substitution patterns:

Property This compound 4-(4-Methoxyphenoxy)benzene-1-carboximidamide
Structural Framework Thiophene-fused benzene Simple benzene backbone
Electronic Effects Enhanced electron deficiency Electron-donating methoxy groups reduce electron deficiency
Applications Potential in optoelectronics Limited to niche synthetic intermediates

Key Insight: The fused thiophene ring in benzo[b]thiophene derivatives enhances electron deficiency, favoring charge transport over non-fused analogs.

Benzo Fury (6-APB)

Though pharmacologically distinct, the benzofuran-based psychoactive compound 6-APB () shares structural motifs:

Property This compound 6-APB (Benzo Fury)
Core Structure Thiophene fused to benzene Benzofuran fused to benzene
Functionality Carboximidamide group Aminoalkyl substituent
Applications Material science Psychoactive effects

Key Insight: Substitution patterns (e.g., carboximidamide vs. aminoalkyl) dictate divergent applications, emphasizing the importance of functional group engineering.

Data Tables

Table 1. Photophysical Properties of Selected Benzo[b]thiophene-5,6-dicarboximides

Compound λabs (nm) λem (nm) Quantum Yield (%) Reference
6g 350 450/550 N/A
20a 480 590 27
20b 470 580 25

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